REACTION_CXSMILES
|
B.[I:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](O)=[O:11])[CH:6]=[CH:7][CH:8]=1.[Cl-].[NH4+]>C1COCC1>[I:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][OH:11])[CH:6]=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
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38.2 mL
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Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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IC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at 0 C for 1 h
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled to 0 C
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Type
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STIRRING
|
Details
|
stirred for a further 3 h
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Duration
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3 h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography (SPE cartridge, SiO2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |